(6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
Description
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
[6-bromo-1-(cyclopropylmethyl)indol-4-yl]methanol |
InChI |
InChI=1S/C13H14BrNO/c14-11-5-10(8-16)12-3-4-15(13(12)6-11)7-9-1-2-9/h3-6,9,16H,1-2,7-8H2 |
InChI Key |
JMMIYFVVUNDMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=C(C=C32)Br)CO |
Origin of Product |
United States |
Biological Activity
The compound (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol, a derivative of indole, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and experimental data regarding its biological activity.
- IUPAC Name : (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol
- Molecular Formula : C10H10BrN
- Molecular Weight : 240.1 g/mol
- CAS Number : 1090904-36-1
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The presence of the bromine atom at the C-6 position of the indole ring is linked to enhanced antibacterial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound's anticancer activity has also been investigated. Research indicates that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds similar to (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol showed:
| Cancer Cell Line | IC50 Value |
|---|---|
| Glioma | 5 µM |
| Breast Cancer | 10 µM |
The results indicate a promising therapeutic index for this class of compounds in cancer treatment .
The biological mechanisms underlying the activities of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds in this class have been shown to cause cell cycle arrest at various phases, particularly G2/M, which is crucial for halting cancer progression.
Case Studies
In a case study involving the evaluation of (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol on MRSA strains, researchers observed a significant reduction in bacterial viability upon treatment with the compound at sub-MIC levels. This indicates potential for use in combination therapies where lower doses could minimize side effects while maintaining efficacy .
Safety Profile
A hemolytic assay conducted on human red blood cells indicated that even at high concentrations, the compound exhibited low hemolytic activity (<5%), suggesting a favorable safety profile for potential clinical applications .
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity is driven by its functional groups:
Bromine Substituent
The bromine atom at position 6 enables nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki, Heck). The indole ring’s electron-rich nature may activate the bromine for substitution under basic or catalytic conditions .
Hydroxymethyl Group
The hydroxymethyl group at position 4 participates in:
-
Oxidation : Conversion to a carbonyl group (e.g., using Dess-Martin periodinane) .
-
Alkylation : Reaction with alkyl halides or epoxides under basic conditions .
-
Condensation : Formation of acetals or hemiacetals with carbonyl compounds .
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Dess-Martin periodinane, DCM | 4-Indolyl ketone |
| Alkylation | Alkyl halide, K₂CO₃, DMF | 4-Alkoxymethyl indole derivatives |
Cyclopropylmethyl Group
This substituent may undergo ring-opening reactions under acidic or basic conditions, though such reactions are less common in indole systems. Alternatively, it could participate in stereochemical interactions due to its strained cyclopropane ring .
Comparative Analysis of Indole Derivatives
A comparison of substituent effects on reactivity and bioactivity is provided below:
Comparison with Similar Compounds
Structural Isomers with Identical Molecular Formulas
Three compounds sharing the molecular formula C₁₃H₁₄BrNO (MW: 280.17 g/mol) exhibit distinct substitution patterns (Table 1):
| Compound Name | Substituents | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|
| 5-Bromo-2-cyclopentylisoindolin-1-one | Cyclopentyl at isoindolinone 2-position | 51008-31-2 | Non-indole core; lacks hydroxymethyl group |
| Target Compound | Cyclopropylmethyl at 1-position; -CH₂OH at 4 | 864867-11-8 | Reference structure |
| 6-Bromo-1-cyclopropyl-3,3-dimethyl-indolin-2-one | Cyclopropyl at 1-position; ketone at 2-position | 2279122-83-5 | Indolinone core; dimethyl groups at 3-position |
Key Insights :
- The indole vs. indolinone core (e.g., 2279122-83-5) alters electronic properties, with indolinones being more polar due to the ketone group .
Brominated Indole Methanol Derivatives
Compounds with bromine and hydroxymethyl groups on the indole ring but differing in substitution positions (Table 2):
| Compound Name | Substituent Positions | CAS Number | Molecular Formula | MW (g/mol) |
|---|---|---|---|---|
| (6-Bromo-1H-indol-2-yl)methanol | Br at 6; -CH₂OH at 2 | 923197-75-5 | C₉H₈BrNO | 226.07 |
| (6-Bromo-7-methyl-1H-indol-4-yl)methanol | Br at 6; -CH₂OH at 4; Me at 7 | 2665660-84-2 | C₁₀H₁₀BrNO | 240.10 |
| (4-Bromo-1H-indol-6-yl)methanol | Br at 4; -CH₂OH at 6 | 2378266-33-0 | C₉H₈BrNO | 226.07 |
Key Insights :
Functional Group Variations in Bromo-Indole Derivatives
Compounds with alternative functional groups (Table 3):
| Compound Name | Functional Group | CAS Number | Similarity Score | Key Properties vs. Target Compound |
|---|---|---|---|---|
| Methyl 2-(6-bromo-1H-indol-3-yl)acetate | Ester (-COOCH₃) at 3-position | 152213-63-3 | 0.91 | Higher lipophilicity (XLogP3 ~3.5) |
| 6-Bromo-1H-indole-4-carboxylic acid | Carboxylic acid (-COOH) at 4 | 898746-91-3 | 0.88 | Increased acidity (pKa ~4.5) |
| 2-(6-Bromo-1H-indol-3-yl)ethanol | Ethanol (-CH₂CH₂OH) at 3 | 214915-72-7 | 0.85 | Longer alkyl chain; reduced polarity |
Key Insights :
- Ester vs. hydroxymethyl groups : The ester in 152213-63-3 enhances metabolic stability but requires hydrolysis for activation, unlike the direct hydroxyl group in the target compound .
- Carboxylic acid in 898746-91-3 introduces pH-dependent solubility, limiting blood-brain barrier penetration compared to the neutral hydroxymethyl group .
Preparation Methods
Starting Material Preparation and N-Alkylation
The synthesis typically begins with a 6-bromoindole or 6-bromoindole derivative as the core scaffold. Commercially available 6-bromoindole can be used or prepared via selective bromination of indole derivatives.
- N-Alkylation with Cyclopropylmethyl Group :
The N-1 position of the indole is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.- Typical bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions: Stirring at room temperature or slightly elevated temperatures (25–60 °C) for several hours.
- Outcome: High yields of N-cyclopropylmethyl-6-bromoindole are reported with minimal side reactions.
This step is supported by analogous N-alkylation reactions of nitroindole derivatives with halogenated alkyl reagents, yielding high purity products after standard workup and chromatographic purification.
Functionalization at the 4-Position: Hydroxymethylation
The introduction of the hydroxymethyl group (-CH2OH) at the 4-position of the indole ring is a more challenging transformation due to the need for regioselective substitution.
Directed Lithiation and Formylation Followed by Reduction :
A common approach involves lithiation at the 4-position followed by electrophilic trapping with an aldehyde equivalent or formaldehyde source, then reduction to the alcohol.- Procedure:
- Treatment of the N-alkylated 6-bromoindole with a strong base such as n-butyllithium (n-BuLi) at low temperature (−78 °C) to generate the 4-lithiated intermediate.
- Subsequent reaction with formaldehyde or paraformaldehyde to introduce a hydroxymethyl group at C-4.
- Workup and purification yield the 4-(hydroxymethyl)indole derivative.
- Procedure:
Oxidation and Reduction Sequence :
Alternatively, the 4-position can be functionalized via oxidation of a 4-methyl or 4-alkyl substituent to an aldehyde followed by reduction to the alcohol using reducing agents such as sodium borohydride (NaBH4).-
- Use of anhydrous solvents (e.g., THF, diethyl ether) under inert atmosphere to avoid side reactions.
- Quenching with aqueous ammonium chloride or similar mild acids to terminate lithiation.
- Purification by silica gel chromatography or recrystallization.
These methods are consistent with procedures reported for 4-substituted indolyl derivatives, including the synthesis of 4-indolyl alcohols and related compounds.
Purification and Characterization
-
- Extraction with organic solvents such as ethyl acetate following aqueous workup.
- Drying over anhydrous sodium sulfate (Na2SO4).
- Flash column chromatography using mixtures of hexane and ethyl acetate as eluents.
- Recrystallization from ethanol or other suitable solvents to achieve high purity.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm substitution patterns and purity.
- Mass spectrometry (MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | N-Alkylation | 6-Bromoindole + cyclopropylmethyl bromide, NaH, DMF, rt | N-(Cyclopropylmethyl)-6-bromoindole | High yield, mild conditions |
| 2 | Directed Lithiation | n-BuLi, −78 °C, anhydrous THF | 4-Lithiated intermediate | Requires inert atmosphere |
| 3 | Electrophilic trapping | Formaldehyde or paraformaldehyde | 4-(Hydroxymethyl) substitution | Quench with NH4Cl aqueous solution |
| 4 | Workup and purification | Extraction, drying, chromatography | (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol | Purity >95% after recrystallization |
Research Outcomes and Considerations
- The regioselective lithiation at the 4-position of the indole ring is facilitated by the electron-withdrawing effect of the bromine at the 6-position and the directing influence of the N-substituent.
- The cyclopropylmethyl group stabilizes the indole nitrogen, allowing for selective lithiation and subsequent functionalization.
- The hydroxymethylation step is sensitive to moisture and requires careful control of temperature and atmosphere to avoid side reactions such as over-oxidation or polymerization of formaldehyde.
- Purification techniques ensure removal of unreacted starting materials and side products, yielding analytically pure final compounds suitable for further biological or chemical studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Bromo-1-cyclopropylmethyl-1H-indol-4-yl)-methanol, and how can reaction yields be optimized?
- Methodology : A Vilsmeier-Haack reaction (using POCl₃ and DMF) is commonly employed to introduce formyl groups to indole derivatives. Subsequent reduction (e.g., NaBH₄) converts the aldehyde to methanol. For cyclopropane ring installation, alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is effective. Optimize yields by controlling stoichiometry (1.2–1.5 eq. alkylating agent) and reaction time (12–24 hrs at 60–80°C) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology : Use X-ray crystallography (via SHELXL refinement ) for unambiguous confirmation. If crystals are unavailable, combine NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). Key NMR signals: indole H-3 (δ ~7.2–7.5 ppm), cyclopropane CH₂ (δ ~0.8–1.2 ppm), and methanol OH (δ ~1.5–2.5 ppm, broad). Compare with analogs like (1-Benzyl-4-fluoro-1H-indol-3-yl)methanol for spectral validation .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%). Monitor stability under varying conditions (pH, temperature) via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For moisture-sensitive bromo-indoles, store under inert gas (N₂/Ar) at −20°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to calculate electron density maps (e.g., Mulliken charges) at the C-6 bromine site. Pair with molecular docking (Discovery Studio ) to evaluate steric accessibility for Suzuki-Miyaura couplings. Compare activation energies for Br vs. other leaving groups (e.g., OTf) to prioritize reaction conditions .
Q. What strategies mitigate byproduct formation during cyclopropane ring alkylation?
- Methodology : Byproducts (e.g., N-alkylation isomers) arise from competing nucleophilic attacks. Use bulky bases (e.g., DBU) to favor O-alkylation, or employ protecting groups (TBS for -OH) before alkylation. Monitor intermediates via LC-MS and adjust solvent polarity (e.g., DMF → THF) to suppress side reactions .
Q. How can hyperspectral imaging (HSI) assess compound degradation in complex matrices?
- Methodology : Apply HSI (400–1000 nm range) to detect spectral shifts in degradation products (e.g., oxidized methanol to ketone). Calibrate with spiked samples in simulated wastewater. Address matrix interference by preprocessing data (Savitzky-Golay smoothing) and using machine learning (PLS regression) to quantify degradation kinetics. Note limitations: organic degradation during prolonged experiments requires temperature control (−4°C) .
Q. What crystallographic challenges arise when resolving the cyclopropane moiety, and how are they addressed?
- Methodology : Cyclopropane rings induce disorder due to rotational flexibility. Collect high-resolution data (d ≤ 0.8 Å) at synchrotron facilities. Use SHELXD for phase refinement and SQUEEZE (PLATON) to model solvent-accessible voids. Compare with (6-Bromo-1-methyl-4-[...]-benzothiazine) structural reports to validate torsional angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
